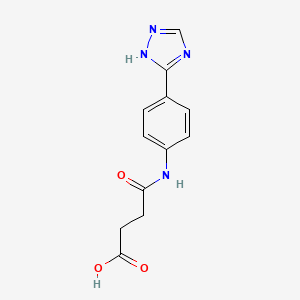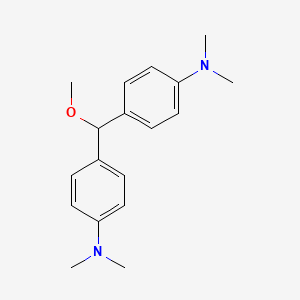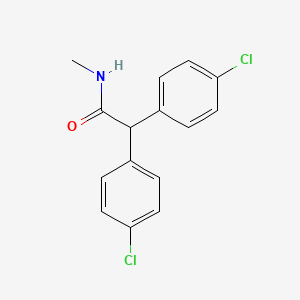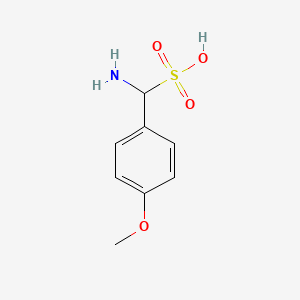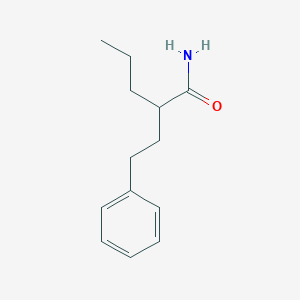![molecular formula C15H14N4O2S B14740070 1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)
1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea is a chemical compound known for its unique structure and properties It is a derivative of thiourea, featuring two hydroxyphenyl groups attached to the thiourea core through methyleneamino linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea typically involves the reaction of thiourea with 3-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The methyleneamino linkages can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition is crucial in reducing the pathogenic effects of urease-producing bacteria.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-3-[(3-hydroxyphenyl)methylideneamino]thiourea
- 3-dodecyl-1-[(3-hydroxyphenyl)methylideneamino]thiourea
- 1-[(3-hydroxyphenyl)methylideneamino]-3-phenyl-thiourea
Uniqueness
1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea is unique due to its symmetrical structure and the presence of two hydroxyphenyl groups. This structural feature enhances its ability to form stable metal complexes and increases its potential as a versatile ligand in coordination chemistry. Additionally, its dual hydroxy groups provide multiple sites for chemical modification, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N4O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,3-bis[(E)-(3-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14N4O2S/c20-13-5-1-3-11(7-13)9-16-18-15(22)19-17-10-12-4-2-6-14(21)8-12/h1-10,20-21H,(H2,18,19,22)/b16-9+,17-10+ |
InChI Key |
WRLBBUOCAZZGJO-CZCYGEDCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=S)N/N=C/C2=CC(=CC=C2)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=S)NN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



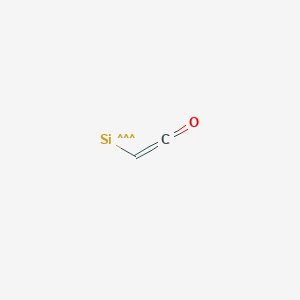
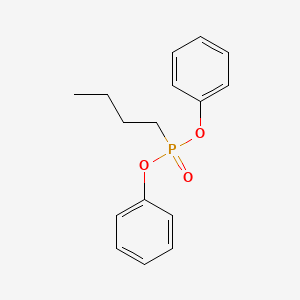
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)

